molecular formula C22H20N4O6S B2712318 N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide CAS No. 896676-16-7

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide

Cat. No.: B2712318
CAS No.: 896676-16-7
M. Wt: 468.48
InChI Key: ANAKGSHYFUEVBD-UHFFFAOYSA-N
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Description

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C22H20N4O6S and its molecular weight is 468.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

Research has focused on the synthesis of various benzamide derivatives, including those with similar structural motifs such as substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl) benzamides, exploring alternative synthetic routes and characterizing their chemical properties through spectroscopic methods (N. Chau, Y. Saegusa, Y. Iwakura, 1982). These efforts aim to expand the library of benzamide derivatives for further biological evaluation.

Anticancer Potential

Several studies have been conducted on quinazoline and benzamide derivatives, investigating their potential as anticancer agents. For example, novel quinazoline antifolate derivatives have been synthesized and evaluated for their ability to inhibit thymidylate synthase, a key enzyme in DNA synthesis, demonstrating promising anticancer activities (P. Marsham, P. Chambers, A. Hayter, et al., 1989). These compounds represent a significant area of interest for the development of new cancer therapies.

Antiviral Activities

The exploration of antiviral activities of quinazolin-4(3H)-one derivatives showcases the potential of such compounds in the treatment of viral infections. Novel 3-sulphonamido-quinazolin-4(3H)-One derivatives have been synthesized and evaluated for their antiviral activities against a spectrum of respiratory and biodefense viruses, indicating the versatility of these compounds in antiviral research (P. Selvam, Paulchamy Vijayalakshimi, D. Smee, et al., 2007).

Enzyme Inhibition for Therapeutic Applications

Research into the enzyme inhibitory potential of sulfonamide derivatives, incorporating benzodioxane and acetamide moieties, aims at identifying new therapeutic agents. These compounds have shown substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, highlighting their potential in treating conditions such as diabetes and Alzheimer's disease (M. Abbasi, Sajid Riaz, A. Rehman, et al., 2019).

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O6S/c27-20(23-22-25-24-21(32-22)19-14-30-12-13-31-19)16-7-9-17(10-8-16)33(28,29)26-11-3-5-15-4-1-2-6-18(15)26/h1-2,4,6-10,14H,3,5,11-13H2,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANAKGSHYFUEVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NN=C(O4)C5=COCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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